4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
Overview
Description
4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and a triazolylmethyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit cytotoxic activities against tumor cell lines .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that result in cytotoxic activities .
Biochemical Pathways
Based on its reported cytotoxic activities, it can be inferred that the compound may affect pathways related to cell proliferation and survival .
Result of Action
The compound 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde has been reported to exhibit cytotoxic activities against tumor cell lines . This suggests that the molecular and cellular effects of the compound’s action may involve the inhibition of cell proliferation and induction of cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Formation of Triazole: The triazole ring is introduced via a click reaction, which involves the cycloaddition of an azide and an alkyne.
Final Product: The resulting product is this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.
Reduction: 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-(4-nitro-1H-pyrazol-1-ylmethyl)benzaldehyde
- 4-methoxy-3-(1H-1,2,3-triazol-1-ylmethyl)benzaldehyde
Uniqueness
4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is unique due to the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-methoxy-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11-3-2-9(6-15)4-10(11)5-14-8-12-7-13-14/h2-4,6-8H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODIKHACWIKOKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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